(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone
Description
The compound (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone is a heterocyclic molecule featuring a triazolopyrimidine core fused with a piperazine ring and substituted aromatic groups. Key structural attributes include:
- Triazolopyrimidine scaffold: A bicyclic system combining triazole and pyrimidine rings, known for its role in modulating kinase activity and nucleic acid interactions.
- Piperazine-linked 4-isopropoxyphenyl methanone: The piperazine ring enhances solubility and bioavailability, while the isopropoxy group on the phenyl ring adds steric bulk and lipophilicity.
Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX facilitating refinement and validation of crystallographic data .
Properties
IUPAC Name |
[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O3/c1-4-35-21-11-7-20(8-12-21)33-25-23(29-30-33)24(27-17-28-25)31-13-15-32(16-14-31)26(34)19-5-9-22(10-6-19)36-18(2)3/h5-12,17-18H,4,13-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOVJDWBBSNVJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)OC(C)C)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a triazolo[4,5-d]pyrimidine core have been reported to inhibit various enzymes and receptors. For instance, some derivatives have been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation. Another study reported that certain [1,2,3]triazolo[4,5-d]pyrimidine derivatives potently inhibited USP28, a deubiquitinating enzyme.
Mode of Action
Similar compounds have been found to interact with their targets by binding to the active site, thereby inhibiting the target’s function. For instance, certain [1,2,3]triazolo[4,5-d]pyrimidine derivatives were found to bind to USP28, inhibiting its function.
Biochemical Pathways
Based on the reported targets of similar compounds, it can be inferred that the compound may affect pathways related to cell cycle regulation and protein degradation.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, notably CDK2, a cyclin-dependent kinase. It has been synthesized as a potential inhibitor of CDK2, a key component in cell proliferation. The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83.
Cellular Effects
(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone has shown significant effects on various types of cells. It has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range. The compound influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells.
Molecular Mechanism
The compound exerts its effects at the molecular level through several mechanisms. It binds to the active site of CDK2, inhibiting its activity and thus affecting cell cycle progression. This binding interaction involves essential hydrogen bonding with Leu83 in the CDK2 active site.
Biological Activity
The compound (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone is a synthetic derivative belonging to the class of triazolo-pyrimidines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antibacterial, and antifungal properties, as well as its potential mechanisms of action.
- Molecular Formula : C27H25N7O2
- Molecular Weight : 479.54 g/mol
- CAS Number : 1448694-02-7
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of triazolo-pyrimidine derivatives. These compounds have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth.
Case Studies and Findings
- EGFR Inhibition : Compounds similar to this compound have demonstrated significant inhibition of the epidermal growth factor receptor (EGFR) in several studies. For instance, a related compound exhibited an IC50 value of 14.8 nM against EGFR in A549 lung cancer cells .
- Cell Viability Assays : The cytotoxic effects of triazolo-pyrimidine derivatives were assessed using various cancer cell lines such as A549 and MCF-7. For example, one study reported IC50 values ranging from 5.67 µM to 10.31 µM for different derivatives against A549 cells .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound 1 | A549 | 5.67 ± 0.08 |
| Compound 2 | A549 | 10.31 ± 0.12 |
| Compound 3 | MCF-7 | 1.24 |
Antibacterial and Antifungal Activity
The antibacterial and antifungal properties of triazolo-pyrimidine derivatives have also been explored. These compounds exhibit activity against a range of bacterial strains and fungi.
Research Findings
- Antibacterial Activity : Studies have reported that certain triazolo-pyrimidine derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were found to be comparable to standard antibiotics .
- Antifungal Activity : In vitro studies indicate that these compounds can inhibit fungal growth effectively, suggesting potential applications in treating fungal infections.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinases : The compound's structure allows it to act as a kinase inhibitor, which is crucial in regulating cell proliferation and survival.
- Interference with DNA Synthesis : Triazolo-pyrimidines can interfere with DNA synthesis pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s activity and pharmacokinetics are influenced by substituents on the triazolopyrimidine and phenyl rings. Below is a comparative table with hypothetical analogs based on structural variations:
| Compound ID | R1 (Triazole Substituent) | R2 (Phenyl Substituent) | Molecular Weight (g/mol) | Calculated logP | Aqueous Solubility (µg/mL) |
|---|---|---|---|---|---|
| Target Compound | 4-Ethoxyphenyl | 4-Isopropoxyphenyl | ~495.6 | 3.8 | 12.5 |
| Analog A | 4-Methoxyphenyl | 4-Ethoxyphenyl | ~467.5 | 3.2 | 18.9 |
| Analog B | 4-Nitrophenyl | 4-Isopropoxyphenyl | ~510.6 | 4.5 | 5.3 |
| Analog C | 4-Hydroxyphenyl | 4-Cyclopropoxyphenyl | ~481.5 | 2.9 | 25.4 |
Key Observations :
- Electron-donating vs. withdrawing groups : The ethoxy group (R1) in the target compound enhances lipophilicity (logP = 3.8) compared to Analog A’s methoxy group (logP = 3.2). Conversely, Analog B’s nitro group (electron-withdrawing) increases logP to 4.5 but reduces solubility .
- Steric effects : The isopropoxy group (R2) in the target compound may hinder membrane permeability compared to Analog C’s smaller cyclopropoxy substituent.
Methodological Considerations in Compound Comparison
Computational methods for assessing similarity—such as Tanimoto coefficients or molecular docking—are critical for virtual screening. Studies highlight discrepancies in similarity metrics depending on descriptor choice (e.g., 2D fingerprints vs. 3D pharmacophores) . For instance:
- 2D similarity : The target compound may cluster with triazolopyrimidines but diverge from nitroimidazoles.
- 3D alignment : Its piperazine moiety could mimic conformational flexibility in protease inhibitors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis involves multi-step protocols, including:
- Step 1 : Formation of the triazolopyrimidine core via cyclization reactions under reflux conditions using solvents like ethanol or dimethylformamide .
- Step 2 : Piperazine coupling via nucleophilic substitution, optimized with catalysts (e.g., palladium on carbon) and controlled temperatures (60–80°C) .
- Step 3 : Final functionalization with ethoxyphenyl and isopropoxyphenyl groups via Suzuki-Miyaura cross-coupling, requiring inert atmospheres and precise stoichiometry .
- Optimization : Adjust solvent polarity (e.g., dichloromethane for solubility), use TLC/HPLC to monitor intermediates, and employ column chromatography for purification .
Q. How can spectroscopic techniques confirm the compound’s structural integrity?
- NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine protons at δ 3.1–3.5 ppm) and compare with computational predictions (DFT calculations) .
- IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 487.2) and fragmentation patterns .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Studies : Incubate at 25°C, 40°C, and 60°C in buffers (pH 1–10) for 1–4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed ethoxy groups) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and analyze photodegradation products using LC-MS .
Advanced Research Questions
Q. What in vitro models are appropriate for evaluating anticancer potential, and how should dose-response studies be structured?
- Cell Lines : Use human cancer lines (e.g., MCF-7, HeLa) with non-cancerous controls (e.g., HEK-293) .
- Assays :
- MTT/Proliferation : Dose ranges (0.1–100 µM) over 48–72 hours to calculate IC₅₀.
- Apoptosis : Flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .
- Controls : Include reference drugs (e.g., doxorubicin) and solvent-only blanks .
Q. How does the piperazine moiety’s electronic environment influence receptor binding affinity?
- Computational Analysis : Perform DFT calculations to map electron density and H-bonding capacity. Compare with analogs lacking piperazine .
- Experimental Validation : Synthesize derivatives with methyl/fluoro substituents on piperazine and test kinase inhibition (e.g., EGFR or CDK2) via fluorescence polarization assays .
Q. How can molecular docking studies be validated for kinase target interactions?
- Docking Protocol : Use AutoDock Vina with crystal structures (PDB: 1M17 for EGFR). Validate poses via MD simulations (100 ns) to assess binding stability .
- Experimental Cross-Check :
- Competitive Binding : Use SPR or ITC to measure binding constants (Kd).
- Mutagenesis : Modify kinase active sites (e.g., T790M mutation in EGFR) to test docking predictions .
Q. What strategies resolve discrepancies between computational bioactivity predictions and experimental results?
- Assay Re-evaluation : Confirm compound purity (≥95% via HPLC) and rule out aggregation artifacts (e.g., add 0.01% Tween-20) .
- Off-Target Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .
- Solubility Adjustments : Optimize DMSO concentration (<0.1%) or switch to PEG-based vehicles .
Q. What are critical considerations for SAR studies on the triazolopyrimidine core?
- Substituent Libraries : Systematically vary substituents (e.g., ethoxy → methoxy, isopropoxy → tert-butoxy) .
- Bioactivity Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) with IC₅₀ values .
- In Silico Pre-Screening : Prioritize derivatives with Glide docking scores ≤ -8.0 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
